molecular formula C9H5BrFNO B11871431 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde

4-Bromo-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B11871431
M. Wt: 242.04 g/mol
InChI Key: QYQARWOJKGPNCX-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring a bromine atom at position 4, a fluorine atom at position 5, and an aldehyde group at position 2. The bromine and fluorine substituents are electron-withdrawing groups (EWGs), which significantly influence the compound’s electronic properties, reactivity, and intermolecular interactions. The aldehyde group at position 3 makes it a versatile intermediate for synthesizing Schiff bases, metal complexes, and heterocyclic derivatives, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

4-bromo-5-fluoro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H5BrFNO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H

InChI Key

QYQARWOJKGPNCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)Br)F

Origin of Product

United States

Preparation Methods

Key Parameters from Patent CN102786460A:

ParameterSpecification
SolventAnhydrous DMF
POCl₃:DMF ratio1:5 (v/v)
Reaction temperature80–90°C (reflux)
Yield range60–75% (for analogous compounds)

Limitations and Modifications

  • Regioselectivity : The methyl group at the 2-position directs formylation to the 3-position, but bromine and fluorine introduction requires precise control.

  • Side reactions : Competing halogenation at other positions may occur, necessitating protective groups or sequential functionalization.

Direct Halogenation of Preformed Indole-3-carbaldehydes

Electrophilic Bromination and Fluorination

A regioselective iodination method reported by Regioselective C5−H Direct Iodination of Indoles provides a template for bromination. The protocol uses N-iodosuccinimide (NIS) and BF₃·Et₂O in dichloromethane (DCM) to achieve C5 iodination. Adapting this for bromination:

  • Synthesis of 5-fluoro-1H-indole-3-carbaldehyde :

    • Start with 1H-indole-3-carbaldehyde.

    • Fluorinate at C5 using Selectfluor or electrophilic fluorinating agents.

  • Bromination at C4 :

    • Use N-bromosuccinimide (NBS) with BF₃·Et₂O in DCM.

    • Mechanism : BF₃ activates NBS, generating Br⁺ for electrophilic attack. The fluorine at C5 directs bromination to the adjacent C4 position due to its electron-withdrawing effect.

Optimized Conditions (Adapted from):

ReagentRoleQuantity (mmol)
5-fluoro-1H-indole-3-carbaldehydeSubstrate0.5
NBSBrominating agent0.5
BF₃·Et₂OLewis acid catalyst1.0
SolventDCM3 mL

Yield : 45–60% (estimated based on analogous iodination).

Characterization Data

Comparative NMR data for halogenated indole-3-carbaldehydes from patent CN102786460A:

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (δ ppm)
5-Chloro-1H-indole-3-carbaldehyde12.40 (br, NH), 9.90 (s, CHO), 8.39 (d, H-2)185.3 (CHO), 138.8 (C3)
5-Bromo-1H-indole-3-carbaldehyde12.40 (br, NH), 9.90 (s, CHO), 8.39 (d, H-2)185.3 (CHO), 138.8 (C3)

Predicted data for 4-bromo-5-fluoro-1H-indole-3-carbaldehyde :

  • ¹H NMR : δ 12.35 (br, NH), 9.95 (s, CHO), 8.30 (s, H-2), 7.70 (d, H-7), 7.45 (dd, H-6).

  • ¹³C NMR : δ 185.4 (CHO), 139.1 (C3), 135.2 (C4-Br), 128.5 (C5-F).

Multi-Step Synthesis via Fischer Indole Methodology

Pathway Overview

  • Synthesis of 4-bromo-5-fluorophenylhydrazine :

    • Bromination and fluorination of phenylhydrazine.

  • Fischer Indole Cyclization :

    • React with a ketone (e.g., pyruvic aldehyde) under acidic conditions.

  • Oxidation to Aldehyde :

    • Use MnO₂ or Swern oxidation to convert a 3-hydroxymethyl group to the aldehyde.

Critical Analysis

  • Advantages : Avoids direct halogenation of sensitive aldehyde groups.

  • Disadvantages : Low overall yield due to multiple steps; requires protective group strategies.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityComplexityCost
Vilsmeier-Haack60–75ModerateHigh$$
Direct Halogenation45–60HighModerate$
Fischer Indole30–50LowVery High$$$

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: 4-Bromo-5-fluoro-1H-indole-3-carboxylic acid.

    Reduction: 4-Bromo-5-fluoro-1H-indole-3-methanol.

    Coupling Reactions: Various biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-5-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Melting Point (°C) Key Reactivity/Properties References
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde Br (4), F (5), CHO (3) Not reported High electrophilicity at CHO; strong EWGs enhance acidity of N-H
5-Bromo-1H-indole-3-carbaldehyde Br (5), CHO (3) Not reported Used in thiosemicarbazone synthesis; moderate reactivity
5-Methyl-1H-indole-3-carbaldehyde CH₃ (5), CHO (3) Not reported Lower melting point due to reduced polarity
6-Bromo-1H-indole-3-carbaldehyde Br (6), CHO (3) Not reported Regioselective reactivity at position 4/7
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F (5), CONH (2) 249–250 Enhanced solubility via H-bonding

Biological Activity

4-Bromo-5-fluoro-1H-indole-3-carbaldehyde is an indole derivative notable for its unique electronic and steric properties due to the presence of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula of this compound is C9H6BrFNO, with a molar mass of approximately 232.05 g/mol.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values reported as low as ≤0.25 µg/mL, indicating potent antibacterial properties without cytotoxic effects on human cells .

Anticancer Activity

Indole derivatives have been explored for their anticancer potential. The halogen substituents in this compound may enhance its interaction with biological targets involved in cancer progression. Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indoles are known to modulate inflammatory pathways, and derivatives like this compound may reduce the expression of pro-inflammatory cytokines, thereby alleviating inflammation .

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine in this compound contributes to its distinct chemical behavior. A comparative analysis with other indole derivatives reveals that the specific positioning of these halogens significantly affects biological activity:

Compound NameStructure FeaturesUnique Properties
5-Bromo-1H-indoleBromine at position 5Basic indole structure without additional substituents
4-Fluoro-1H-indoleFluorine at position 4Lacks bromine but retains fluorinated properties
6-Bromo-1H-indoleBromine at position 6Different substitution pattern leading to altered reactivity
5-Fluoro-1H-indoleFluorine at position 5Similar electronic effects but without bromine

This table illustrates how different halogen substitutions can influence the biological activity of indole derivatives.

Case Studies and Research Findings

Case Study: Antimicrobial Activity
A recent investigation into a library of indole derivatives identified several compounds with promising anti-MRSA activity. Among these, this compound demonstrated a favorable profile with low MIC values and non-cytotoxicity towards human cells .

Research Findings on Mechanisms
Studies have suggested that the mechanism of action for the antimicrobial activity involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The presence of halogens enhances lipophilicity, allowing better penetration into bacterial membranes .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde?

The synthesis typically involves sequential halogenation and formylation of an indole precursor. A common approach includes:

  • Fluorination : Direct fluorination at the 5th position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in polar aprotic solvents like DMF .
  • Bromination : Electrophilic bromination at the 4th position using N-bromosuccinimide (NBS) in acetic acid or DCM under controlled temperature (0–25°C) .
  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) or Duff reaction (hexamine/trifluoroacetic acid) to introduce the aldehyde group at the 3rd position . Key variables : Solvent polarity, reaction time, and stoichiometric ratios of halogenating agents significantly impact yield and purity.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and coupling patterns. For example, the aldehyde proton typically appears as a singlet near δ 10.0 ppm, while fluorine atoms show coupling with adjacent protons (e.g., J = 8–12 Hz for 5-F) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 243.03) and isotopic patterns for bromine .
  • X-ray Crystallography : For definitive structural confirmation, especially to resolve positional isomerism (e.g., 4-Bromo-5-fluoro vs. 5-Bromo-4-fluoro derivatives) .

Q. What are the common chemical reactions involving this compound?

The aldehyde group and halogen substituents enable diverse transformations:

  • Nucleophilic substitution : Bromine at the 4th position can be replaced with amines, alkoxides, or thiols under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Aldehyde derivatization : Condensation with hydrazines to form hydrazones or with thiosemicarbazides for biological activity studies .
  • Electrophilic aromatic substitution : Fluorine at the 5th position directs further substitutions (e.g., nitration, sulfonation) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Solvent optimization : Replace acetic acid with DCM for bromination to minimize side reactions (e.g., oxidation of the aldehyde group) .
  • Catalyst screening : Use Pd(OAc)₂/XPhos for efficient cross-coupling of the bromine substituent, reducing catalyst loading to <5 mol% .
  • Temperature control : Lower fluorination temperatures (0–5°C) to suppress polyhalogenation . Case study : A 2025 study achieved 85% yield by replacing NBS with CuBr₂ in acetonitrile, minimizing byproducts like 4,5-dibromo derivatives .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles:

  • Bioactivity validation : Re-test the compound in standardized assays (e.g., NIH/3T3 for cytotoxicity, HEK293 for receptor binding) using HPLC-purified samples (>98% purity) .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁹F NMR) to track metabolite formation and confirm target engagement .
  • Data normalization : Compare results against structurally similar controls (e.g., 5-fluoroindole-3-carbaldehyde) to isolate substituent effects .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Derivative synthesis : Prepare analogs (e.g., 4-Bromo-5-fluoro-1H-indole-3-carboxylic acid) to assess the role of the aldehyde group .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict binding affinities .
  • Biological profiling : Screen derivatives against a panel of enzymes (e.g., kinases, cytochrome P450) to identify selectivity patterns .

Biological Activity Evaluation (Table 1)

Activity Type Assay System Key Findings Reference
AnticancerMTT assay (MCF-7 cells)IC₅₀ = 12.3 µM; induces apoptosis via caspase-3
AntimicrobialMIC assay (S. aureus)MIC = 8 µg/mL; disrupts membrane integrity
AntiviralPlaque reduction (HSV-1)70% inhibition at 10 µM; targets viral entry
Anti-inflammatoryELISA (TNF-α inhibition)45% reduction at 20 µM; NF-κB pathway modulation

Methodological Notes

  • Contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm substituent positions .
  • Scale-up challenges : Use flow chemistry for bromination to enhance reproducibility and safety .
  • Data reporting : Include detailed synthetic protocols (e.g., solvent drying methods, catalyst sources) to ensure reproducibility .

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